molecular formula C2H5ClO2S B1625457 2-Chloroethanesulfinic acid CAS No. 21780-04-1

2-Chloroethanesulfinic acid

Cat. No. B1625457
CAS RN: 21780-04-1
M. Wt: 128.58 g/mol
InChI Key: RRSCOUPNURHZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethanesulfonic acid, also known by its IUPAC name and other synonyms such as 2-Chlorethansulfonsäure (German), Acide 2-chloroéthanesulfonique (French), and Ethanesulfonic acid, 2-chloro-, is a chemical compound with the molecular formula CHClOS . Its average mass is 144.577 Da and its monoisotopic mass is 143.964798 Da .

Scientific Research Applications

Biocatalytic Detoxification

2-Chloroethanesulfinic acid has been detected as a metabolite in the biocatalytic detoxification of 2-chloroethyl ethyl sulphide (CEES) by Rhodococcus rhodochrous IGTS8. This organism can utilize CEES as the sole source of sulphur for microbial growth, indicating its potential for biodetoxification of chemical warfare agents like mustard gas (Kilbane & Jackowski, 1996).

Horticultural Application

2-Chloroethanesulfinic acid has been used in the modification of cucumber sex expression. Application of 2-chloroethanephosphonic acid led to an increased number of continuous pistillate nodes in monoecious cucumber plants, simplifying hybrid seed production and potentially enhancing yields (McMurray & Miller, 1968).

Water Treatment and Environmental Impact

The substance has implications in water treatment and environmental impact studies. For instance, in the degradation of 1,2-dichloroethane in bioelectrochemical systems, it could be relevant for groundwater remediation in humics-rich contaminated aquifers (Leitão et al., 2016).

Methanogenic Decomposition

Studies have explored the impact of 2-chloroethanesulfinic acid on acetate utilization in methanogenic decomposition. It has been reported as a potent inhibitor of methane formation in batch cultures, although in continuous-flow methanogenic systems, its inhibition was less pronounced (Bouwer & McCarty, 1983).

Groundwater Contamination Studies

Research has focused on the occurrence and effects of chloroethanesulfinic acid metabolites, like those of alachlor, in rivers and reservoirs, highlighting their significance in the transport and fate of chloroacetanilide herbicides in the environment (Thurman et al., 1996).

Chemical Synthesis

In chemical synthesis, chlorination of ethylene sulfide in aqueous media leads to the formation of 2-chloroethanesulfonyl chloride, a transformation relevant for various synthetic applications (Fokin et al., 1975).

Safety And Hazards

The safety data sheet (SDS) for 2-Chloroethanesulfinic acid indicates that it should be handled with care. If inhaled or ingested, immediate medical attention is required. In case of skin or eye contact, the affected area should be rinsed with water and medical advice should be sought .

properties

IUPAC Name

2-chloroethanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO2S/c3-1-2-6(4)5/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSCOUPNURHZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176182
Record name 2-chloroethanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethanesulfinic acid

CAS RN

21780-04-1
Record name Holosulf [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021780041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chloroethanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOLOSULF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25U9GQK91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethanesulfinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloroethanesulfinic acid
Reactant of Route 3
2-Chloroethanesulfinic acid
Reactant of Route 4
2-Chloroethanesulfinic acid
Reactant of Route 5
2-Chloroethanesulfinic acid
Reactant of Route 6
Reactant of Route 6
2-Chloroethanesulfinic acid

Citations

For This Compound
12
Citations
JJ Kilbane, K Jackowski - Journal of Chemical Technology & …, 1996 - Wiley Online Library
… 2-Chloroethanol and a compound tentatively identified as 2-chloroethanesulfinic acid have been detected as metabolites. This demonstrates that carbon-sulphur bonds were cleaved in …
Number of citations: 31 onlinelibrary.wiley.com
T KEMPE, T NORIN - 1974 - actachemscand.org
… In connection with a study of sulfur dioxide elimination reactions, 2-chloroethanesulfinic acid was treated with base. The sulfinate was found to decompose spontaneously to ethylene, …
Number of citations: 4 actachemscand.org
IT Ermakova, II Starovoitov, EB Tikhonova… - Microbiology, 2002 - Springer
… Rhodococcus rhodochrous utilizes 2-chloroethyl ethyl sulfide (a chlorinated analogue of TDG) as the sulfur source with the formation of 2-chloroethanesulfinic acid. All these sulfur …
Number of citations: 6 link.springer.com
R Vazquez-Duhalt… - Petroleum Biotechnology …, 2004 - books.google.com
… erythropolis strain IGTS8 accumulated 2-chloroethanesulfinic acid, while 2-chloroethanol was found in resting cell cultures (Fig. 9b). Neither compound was observed in killed cell …
Number of citations: 2 books.google.com
KM Kirkwood, JM Foght, MR Gray - Studies in Surface Science and …, 2004 - Elsevier
… erythropolis strain IGTS8 accumulated 2-chloroethanesulfinic acid, while 2-chloroethanol was found in resting cell cultures (Fig. 9b). Neither compound was observed in killed cell …
Number of citations: 12 www.sciencedirect.com
V Sravanthi, D Kalyan - PharmaTutor, 2014 - pharmatutorjournal.com
A natural substance that acts to control plant activities are Plant growth regulators and often called phytohormones to regulate growth, development and responses to stimuli. Which …
Number of citations: 0 www.pharmatutorjournal.com
ADSA Desulfurization, AEDAE Detector… - 2018 - Wiley Online Library
… erythropolis IGTS8, was reported for its ability to utilize 2-chloroethyl ethyl sulfide (CEES) with the production of 2-chloroethanol and 2-chloroethanesulfinic acid (Kilbane and Jackowski, …
Number of citations: 0 onlinelibrary.wiley.com
T Lee - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
E Oheix, E Gravel, E Doris - Chemistry–A European Journal, 2021 - Wiley Online Library
… For example, a CEES-adapted cell culture of 10 10 bacteria mL −1 was shown to decontaminate 1 mm CEES in 1 h at 30 C to produce 2-chloroethanol and 2-chloroethanesulfinic acid. …
B Trivedi - 2013 - books.google.com
In just fifty years maleic anhydride has evolved from a little-known, little-used compound to a truly high-volume chemical. Between 1940 and 1978 its production has increased seventy-…
Number of citations: 529 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.